Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is fused with a benzo ring and substituted with an ethyl ester and an acetylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-acetylphenylamine with a suitable quinoline derivative under acidic conditions. The reaction is followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation and solvent-free conditions can also enhance the reaction rates and yields. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Display different tautomeric forms and are used in drug development.
2,3,4-Trisubstituted quinolones: Synthesized through Friedlander annulation and have various bioactivities.
Uniqueness
Ethyl 4-[(4-acetylphenyl)amino]benzo[h]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylphenylamino group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-(4-acetylanilino)benzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-3-29-24(28)21-14-25-22-19-7-5-4-6-17(19)10-13-20(22)23(21)26-18-11-8-16(9-12-18)15(2)27/h4-14H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZATCJAWITDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)C)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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